Uric acid

Catalog No.
S562876
CAS No.
69-93-2
M.F
C5H4N4O3
M. Wt
168.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uric acid

CAS Number

69-93-2

Product Name

Uric acid

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Solubility

60 mg/L (at 20 °C)
3.53e-04 M
0.06 mg/mL

Synonyms

2,6,8-Trihydroxypurine, Acid Urate, Ammonium, Acid Urate, Sodium, Acid, Uric, Ammonium Acid Urate, Monohydrate, Monosodium Urate, Monohydrate, Sodium Urate, Monosodium Urate, Monosodium Urate Monohydrate, Potassium Urate, Sodium Acid Urate, Sodium Acid Urate Monohydrate, Sodium Urate, Sodium Urate Monohydrate, Trioxopurine, Urate, Urate Monohydrate, Monosodium, Urate Monohydrate, Sodium, Urate, Ammonium Acid, Urate, Monosodium, Urate, Potassium, Urate, Sodium, Urate, Sodium Acid, Uric Acid

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Isomeric SMILES

C12=C(NC(=O)N1)N=C(N=C2O)O

Uric acid (C₅H₄N₄O₃) is a heterocyclic aromatic compound []. It's a byproduct of purine metabolism, natural substances found in the body and various foods []. Purines are broken down into uric acid by an enzyme called xanthine oxidase []. Uric acid plays a dual role: it acts as an antioxidant but can also contribute to health problems at high levels [].


Molecular Structure Analysis

Uric acid possesses a unique ring structure with two fused heterocycles – a pyrimidine and an imidazole ring linked by a carbonyl group []. The presence of multiple nitrogen atoms with lone pairs and enolic hydroxyl groups contributes to its solubility and acidity []. Interestingly, at physiological pH, uric acid exists primarily as urate anions due to the deprotonation of its hydroxyl group [].


Chemical Reactions Analysis

Synthesis

Uric acid is not typically synthesized in a laboratory setting due to its readily available existence in biological sources [].

Decomposition

Uric acid can degrade thermally to form various products, including cyanuric acid, urea, and ammonia.

Other Reactions

Uric acid can interact with other molecules, like oxygen free radicals, acting as an antioxidant and protecting tissues from damage []. However, at high concentrations, uric acid can form sharp crystals that deposit in joints and tissues, leading to health issues like gout [].


Physical And Chemical Properties Analysis

  • Melting point: 305 °C []
  • Boiling point: Decomposes above 305 °C []
  • Solubility: Slightly soluble in water (around 6.8 mg/dL at 37 °C) []; more soluble in alkaline solutions []
  • pKa: 5.75

Uric acid's primary role in the body is as an excretion product of purine metabolism []. However, recent research suggests it might have additional functions. Studies indicate uric acid may act as an antioxidant, scavenging free radicals and protecting tissues from oxidative stress []. Additionally, uric acid might play a role in regulating blood pressure and vascular function, although more research is needed to clarify this.

Uric acid itself is generally not considered toxic []. However, high uric acid levels in the blood (hyperuricemia) can lead to various health problems. Urate crystals can deposit in joints, causing gout, a form of inflammatory arthritis with severe pain and swelling []. Additionally, high uric acid levels are associated with an increased risk of kidney stones and chronic kidney disease [].

Biomarker for various diseases:

  • Gout: Uric acid levels in the blood are a well-established biomarker for gout, a type of inflammatory arthritis caused by the accumulation of urate crystals in joints. High levels of uric acid (hyperuricemia) are a significant risk factor for gout attacks .
  • Metabolic syndrome: Research suggests a link between elevated uric acid levels and metabolic syndrome, a cluster of conditions including obesity, high blood pressure, insulin resistance, and abnormal cholesterol levels .
  • Cardiovascular disease: Studies have shown an association between high uric acid levels and an increased risk of cardiovascular diseases like heart attack and stroke. However, the exact nature of this relationship requires further investigation .

Potential therapeutic target:

  • Gout treatment: Uric acid-lowering drugs like allopurinol and febuxostat are used to manage gout by reducing uric acid production or facilitating its excretion. Research continues to explore new and more effective therapeutic strategies for gout management .
  • Other potential applications: Due to its potential role in various diseases, researchers are investigating whether lowering uric acid levels could be beneficial in managing conditions like metabolic syndrome, cardiovascular disease, and even neurodegenerative diseases like Alzheimer's and Parkinson's. However, more research is needed to confirm these potential applications .

Understanding physiological functions:

  • Recent research explores the potential physiological functions of uric acid beyond its role as a waste product. Studies suggest it might act as an antioxidant, protecting cells from damage, and may play a role in regulating blood pressure . However, further investigation is needed to fully understand these proposed functions.

Physical Description

Solid

XLogP3

-0.9

LogP

-2.17
-2.17 (LogP)
-2.17

Melting Point

Greater than 300 °C
>300°C

UNII

268B43MJ25

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

At present (August 2013), there is no approved indication for uric acid. The potential therapeutic use for uric acid is as an adjunct in acute ischemic stroke.

Pharmacology

Uric acid is a strong reducing agent (donates electrons) and an antioxidant. Normally in humans, one of the main antioxidants in plasma is uric acid. Several animal studies have found that animals given exogenous uric acid within 3 hours after a stroke had decreased infarct volume, improved neurologic function, and diminished inflammatory responses providing evidence for the neuroprotective effects of uric acid. In some early human studies, uric acid has so far shown similar neuroprotective effects, in both the cortex and subcortex areas, due to its antioxidant effects such as decreased lipid peroxidation, and there appears to be no significant toxicities.
Uric Acid is a white tasteless odorless crystalline product of protein metabolism, found in the blood and urine, as well as trace amounts found in the various organs of the body. It can build up and form stones or crystals in various disease states.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.

Other CAS

69-93-2
6009-66-1
1198-77-2

Wikipedia

Uric_acid

Use Classification

Cosmetics -> Buffering; Skin conditioning

General Manufacturing Information

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-: ACTIVE

Dates

Modify: 2023-08-15
Chamorro A, Planas AM, Muner DS, Deulofeu R: Uric acid administration for neuroprotection in patients with acute brain ischemia. Med Hypotheses. 2004;62(2):173-6. [PMID:14962621]
Romanos E, Planas AM, Amaro S, Chamorro A: Uric acid reduces brain damage and improves the benefits of rt-PA in a rat model of thromboembolic stroke. J Cereb Blood Flow Metab. 2007 Jan;27(1):14-20. Epub 2006 Apr 5. [PMID:16596120]
Amaro S, Soy D, Obach V, Cervera A, Planas AM, Chamorro A: A pilot study of dual treatment with recombinant tissue plasminogen activator and uric acid in acute ischemic stroke. Stroke. 2007 Jul;38(7):2173-5. Epub 2007 May 24. [PMID:17525395]
Maxwell SR, Thomason H, Sandler D, Leguen C, Baxter MA, Thorpe GH, Jones AF, Barnett AH: Antioxidant status in patients with uncomplicated insulin-dependent and non-insulin-dependent diabetes mellitus. Eur J Clin Invest. 1997 Jun;27(6):484-90. [PMID:9229228]
Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology

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